molecular formula C17H16N2S B2602567 4-((2,5-Dimethylbenzyl)thio)quinazoline CAS No. 852366-99-5

4-((2,5-Dimethylbenzyl)thio)quinazoline

Cat. No. B2602567
CAS RN: 852366-99-5
M. Wt: 280.39
InChI Key: GUKFLMAJIMEESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivatives, such as 4-((2,5-Dimethylbenzyl)thio)quinazoline, have drawn significant attention due to their biological activities . They belong to the N-containing heterocyclic compounds and have been used in various fields of biology, pesticides, and medicine .


Molecular Structure Analysis

Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including “4-((2,5-Dimethylbenzyl)thio)quinazoline”, have been found to exhibit significant anti-cancer activities . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of novel anti-inflammatory drugs .

Anti-Bacterial Activity

These compounds have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has created a critical need for the development of novel antibiotics, and quinazoline derivatives could potentially meet this need .

Analgesic Activity

Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) activities . This makes them potential candidates for the development of new analgesic drugs .

Anti-Viral Activity

Some quinazoline derivatives have shown anti-viral properties . This suggests potential applications in the development of antiviral drugs .

Anti-Diabetic Activity

Quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests potential applications in the treatment of diabetes .

Anti-Hypertensive Activity

Some quinazoline derived compounds, such as prazosin and doxazosine, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder . These compounds have anti-hypertensive properties, suggesting potential applications in the treatment of high blood pressure .

Monoamine Oxidase Inhibition

In a study, certain quinazoline derivatives were found to inhibit monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines . This suggests potential applications in the treatment of psychiatric and neurological disorders .

Future Directions

Quinazoline derivatives have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction for the development of new drugs or drug candidates based on quinazoline derivatives.

properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-7-8-13(2)14(9-12)10-20-17-15-5-3-4-6-16(15)18-11-19-17/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKFLMAJIMEESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,5-Dimethylbenzyl)thio)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.